N'-(2-Methoxyphenyl)formohydrazide
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Overview
Description
N’-(2-Methoxyphenyl)formohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a formohydrazide group attached to a 2-methoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(2-Methoxyphenyl)formohydrazide can be synthesized through several methods. One common approach involves the reaction of 2-methoxybenzohydrazide with formic acid or formic anhydride. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with good efficiency .
Industrial Production Methods
These methods often involve large-scale reactions using readily available starting materials and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N’-(2-Methoxyphenyl)formohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oximes, hydrazine derivatives, and various substituted hydrazides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N’-(2-Methoxyphenyl)formohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Formylhydrazine: A simpler hydrazide with similar reactivity but lacking the methoxyphenyl group.
Acetyl hydrazine: Another hydrazide with an acetyl group instead of a formyl group.
Benzoyl hydrazine: Contains a benzoyl group, offering different reactivity and applications.
Uniqueness
N’-(2-Methoxyphenyl)formohydrazide is unique due to the presence of the 2-methoxyphenyl group, which imparts specific chemical properties and reactivity. This structural feature can enhance its biological activity and make it a valuable intermediate in organic synthesis .
Properties
CAS No. |
79984-60-4 |
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Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
N-(2-methoxyanilino)formamide |
InChI |
InChI=1S/C8H10N2O2/c1-12-8-5-3-2-4-7(8)10-9-6-11/h2-6,10H,1H3,(H,9,11) |
InChI Key |
LGKQXSNAVCFLBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NNC=O |
Origin of Product |
United States |
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